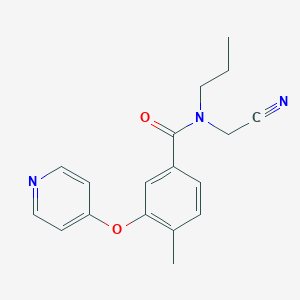

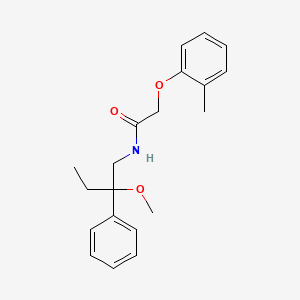

![molecular formula C22H28O6 B3005868 3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid CAS No. 40737-92-6](/img/structure/B3005868.png)

3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid

Overview

Description

Isocalolongic acid shows antifungal and antimicrobial activity.

Natural product derived from plant source.

Mechanism of Action

Target of Action

Isocalolongic acid is a natural plant metabolite belonging to the class of pyranochromanone acids . It is commonly found in plants of Calophyllum species It is known for its potent antifungal and antimicrobial activity .

Mode of Action

Given its antifungal and antimicrobial properties, it can be inferred that it interacts with certain targets in fungi and microbes to inhibit their growth or proliferation .

Biochemical Pathways

Considering its antimicrobial and antifungal properties, it likely interferes with essential biochemical pathways in microbes and fungi, leading to their growth inhibition .

Result of Action

The molecular and cellular effects of Isocalolongic acid’s action are likely related to its antimicrobial and antifungal properties. By interacting with its targets in microbes and fungi, it inhibits their growth or proliferation, thereby exerting its antimicrobial and antifungal effects .

Properties

IUPAC Name |

3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-19(26)17-18(25)11(2)12(3)27-20(17)14-8-9-22(4,5)28-21(14)16/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12+,13?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFUJXIOAUPXPT-LAGVYOHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)C(C(O3)C)C)C=CC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)[C@H]([C@H](O3)C)C)C=CC(O2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346077 | |

| Record name | (2R,3S)-3,4-Dihydro-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-β-propyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-6-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of isocalolongic acid?

A1: Isocalolongic acid has been primarily isolated from the stem bark and pericarps of various Calophyllum species, including Calophyllum caledonicum [], Calophyllum teysmannii [], Calophyllum polyanthum [], and Calophyllum havilandii []. It has also been identified in the stem bark of Mesua calophylloides [] and even detected in rosemary infusions [].

Q2: What biological activities have been reported for isocalolongic acid?

A2: Research suggests that isocalolongic acid exhibits notable antifungal activity. It demonstrated strong inhibitory effects against the human pathogenic fungus Aspergillus fumigatus []. Additionally, studies indicate potential cytotoxic activity, with promising results against the HeLa cancer cell line [] and moderate cytotoxicity against MDA-MB-231 and MG-63 cell lines [].

Q3: How does isocalolongic acid exert its antifungal effects?

A3: Studies using pea seed mitochondria indicate that isocalolongic acid, along with its structural relative calolongic acid, can significantly reduce respiration []. This suggests that these compounds may target the mitochondrial respiratory chain, disrupting essential metabolic processes in fungi.

Q4: What is known about the structure-activity relationship (SAR) of isocalolongic acid and related compounds?

A4: While detailed SAR studies are limited, the presence of the chromanone core structure, along with the specific substitutions on the ring system, seems crucial for the observed biological activities. For instance, the chloroform extract of Calophyllum havilandii, rich in chromanone acids including isocalolongic acid, exhibited promising antibacterial activity []. This highlights the importance of the overall chemical structure for biological activity.

Q5: Are there any analytical methods available for detecting and quantifying isocalolongic acid?

A5: Researchers typically employ a combination of techniques for the isolation, identification, and characterization of isocalolongic acid. These include solvent extraction, chromatographic separation methods (e.g., column chromatography), and spectroscopic analyses. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy are routinely used to elucidate the structure and confirm the identity of isocalolongic acid [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)

![2-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![ethyl 2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B3005794.png)

![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)